Cas no 2416237-04-0 (2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride)

2-(Chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic organic compound featuring an imidazopyridine core with a chloromethyl substituent. This hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The reactive chloromethyl group allows for further functionalization, enabling its use as a versatile intermediate in the development of biologically active molecules. Its well-defined structure and high purity ensure reproducibility in reactions, particularly in nucleophilic substitution or cross-coupling processes. The compound is commonly employed in medicinal chemistry for the synthesis of potential kinase inhibitors or other targeted therapeutics. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride structure
2416237-04-0 structure
Product name:2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride
CAS No:2416237-04-0
MF:C8H9Cl2N3
MW:218.083159208298
MDL:MFCD32667849
CID:5674950
PubChem ID:165772163

2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-26673706
    • 2416237-04-0
    • 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
    • 2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride
    • MDL: MFCD32667849
    • Inchi: 1S/C8H8ClN3.ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;/h2-4H,5H2,1H3;1H
    • InChI Key: XLYSAHFZRAEXMB-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2=CC=CN=C2N1C.Cl

Computed Properties

  • Exact Mass: 217.0173527g/mol
  • Monoisotopic Mass: 217.0173527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų

2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26673706-0.05g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
0.05g
$168.0 2025-03-20
Enamine
EN300-26673706-5.0g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
5.0g
$2110.0 2025-03-20
Enamine
EN300-26673706-10.0g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
10.0g
$3131.0 2025-03-20
Enamine
EN300-26673706-0.25g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
0.25g
$361.0 2025-03-20
Enamine
EN300-26673706-1.0g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
1.0g
$728.0 2025-03-20
Enamine
EN300-26673706-0.5g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
0.5g
$569.0 2025-03-20
Enamine
EN300-26673706-5g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0
5g
$2110.0 2023-09-12
Enamine
EN300-26673706-10g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0
10g
$3131.0 2023-09-12
Enamine
EN300-26673706-1g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0
1g
$728.0 2023-09-12
Enamine
EN300-26673706-0.1g
2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride
2416237-04-0 95.0%
0.1g
$252.0 2025-03-20

Additional information on 2-(chloromethyl)-3-methyl-3H-imidazo4,5-bpyridine hydrochloride

Comprehensive Overview of 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS No. 2416237-04-0)

2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS No. 2416237-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the imidazo[4,5-b]pyridine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a chloromethyl group and a methyl substituent on the imidazole ring enhances its reactivity, making it a valuable intermediate in drug discovery and development.

In recent years, the demand for imidazo[4,5-b]pyridine derivatives has surged due to their potential applications in targeting various diseases. Researchers are particularly interested in how 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride can be utilized in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. The compound's unique structure allows for selective modifications, enabling the development of novel therapeutic agents with improved efficacy and reduced side effects.

The synthesis of 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride involves multi-step organic reactions, including cyclization and halogenation processes. Its hydrochloride salt form ensures better solubility and stability, which are critical for laboratory and industrial applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize and purify this compound, ensuring high purity for research purposes.

One of the trending topics in the scientific community is the exploration of imidazo[4,5-b]pyridine scaffolds in drug design. Users frequently search for terms like "imidazo[4,5-b]pyridine synthesis" or "kinase inhibitors from heterocyclic compounds," reflecting the growing interest in this field. The versatility of 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride makes it a promising candidate for addressing these research queries, as it serves as a building block for more complex molecules.

Another area of interest is the compound's potential role in neurodegenerative disease research. Studies suggest that imidazo[4,5-b]pyridine derivatives may interact with specific neuronal receptors, offering new avenues for treating conditions like Alzheimer's and Parkinson's diseases. This aligns with the increasing number of searches for "heterocyclic compounds in neurology" and "small molecule therapeutics for brain disorders."

From an industrial perspective, 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride is also valued for its scalability. Pharmaceutical companies are investing in efficient production methods to meet the rising demand for high-purity intermediates. Keywords such as "bulk synthesis of imidazo[4,5-b]pyridines" and "GMP-compliant chemical manufacturing" highlight the commercial relevance of this compound.

In conclusion, 2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS No. 2416237-04-0) stands out as a critical compound in modern medicinal chemistry. Its structural features and functional groups make it a versatile tool for researchers exploring kinase inhibition, neuroprotective agents, and other therapeutic areas. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.

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